Cas no 2361639-16-7 (1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one)

1-2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one is a fluorinated pyrrolidine derivative with a methoxyphenyl substituent, offering a unique structural profile for research applications. Its key advantages include a stable enone moiety, which enhances reactivity in synthetic pathways, and the presence of both fluorine and methoxy groups, which can influence electronic and steric properties in molecular interactions. The compound is particularly useful in medicinal chemistry and materials science, where its scaffold may serve as a versatile intermediate for designing bioactive molecules or functional materials. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies.
1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one structure
2361639-16-7 structure
Product name:1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one
CAS No:2361639-16-7
MF:C14H16FNO2
Molecular Weight:249.280747413635
CID:5379507
PubChem ID:139015300

1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[2-(2-Fluoro-6-methoxyphenyl)-1-pyrrolidinyl]-2-propen-1-one
    • 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one
    • インチ: 1S/C14H16FNO2/c1-3-13(17)16-9-5-7-11(16)14-10(15)6-4-8-12(14)18-2/h3-4,6,8,11H,1,5,7,9H2,2H3
    • InChIKey: AOVCOTFWMTYWIJ-UHFFFAOYSA-N
    • SMILES: C(N1CCCC1C1=C(OC)C=CC=C1F)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.159±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 367.5±42.0 °C(Predicted)
  • 酸度系数(pKa): -1.94±0.40(Predicted)

1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26594474-0.05g
1-[2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
2361639-16-7 95.0%
0.05g
$246.0 2025-03-20

1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one 関連文献

1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-oneに関する追加情報

Introduction to 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one (CAS No. 2361639-16-7)

1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2361639-16-7, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of both aromatic and heterocyclic moieties in its structure suggests a high degree of versatility, making it a candidate for various therapeutic applications.

The molecular framework of 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one consists of a pyrrolidine ring linked to a propenone group, which is further substituted with a phenyl ring bearing both fluoro and methoxy functional groups. This specific arrangement of substituents contributes to the compound's potential interactions with biological targets, particularly enzymes and receptors involved in key metabolic pathways. The fluoro group, in particular, is known to enhance metabolic stability and binding affinity, while the methoxy group can influence electronic properties and solubility characteristics.

In recent years, there has been growing interest in the development of novel compounds that incorporate structural motifs similar to those found in 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one. Research has demonstrated that such molecules can exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. For instance, studies have shown that derivatives of this class can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. Additionally, the pyrrolidine scaffold is frequently encountered in drugs targeting central nervous system (CNS) disorders, suggesting that this compound may have therapeutic relevance in conditions like epilepsy or neurodegeneration.

The synthesis of 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in constructing the desired molecular framework efficiently. These methods not only improve synthetic efficiency but also allow for the introduction of additional functional groups or modifications, enabling the exploration of a broader chemical space for drug discovery.

From a computational chemistry perspective, 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one has been subjected to extensive molecular modeling studies to elucidate its interactions with potential biological targets. These studies have provided valuable insights into the compound's binding mode and affinity for receptors such as G-protein coupled receptors (GPCRs) and nuclear receptors (NRs). For example, computational analyses have suggested that the fluoro and methoxy substituents play critical roles in stabilizing interactions with specific amino acid residues within the binding pockets of these targets. Such information is crucial for designing next-generation analogs with enhanced potency and selectivity.

The pharmacokinetic properties of 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ypropenone 2361639 16 7, as inferred from preclinical studies, indicate that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The lipophilicity imparted by the propenone group combined with the polar effects of the pyrrolidine ring suggests good membrane permeability, which is essential for oral bioavailability. Furthermore, preliminary metabolic stability studies have indicated that this compound is resistant to degradation by major cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions.

In conclusion, 2361639 16 7 CAS number identification ensures uniqueness while scientific investigation continues exploring its potential benefits across various therapeutic domains, underscoring its significance as a lead compound for further development. As research progresses, more detailed information regarding its mechanism(s) of action, efficacy profiles, and safety profiles will become available, paving the way for possible clinical translation. The continued exploration of this class of molecules represents an exciting frontier in medicinal chemistry, where innovative approaches are being employed to address unmet medical needs.

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